molecular formula C19H16N2O3 B14761447 Barbituric acid, 5-allyl-1,3-diphenyl- CAS No. 743-45-3

Barbituric acid, 5-allyl-1,3-diphenyl-

Cat. No.: B14761447
CAS No.: 743-45-3
M. Wt: 320.3 g/mol
InChI Key: CSCJXJYSSKSVQF-UHFFFAOYSA-N
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Description

Overview of the Barbituric Acid Scaffold in Advanced Organic Chemistry

Barbituric acid, or pyrimidine-2,4,6(1H,3H,5H)-trione, is a six-membered heterocyclic compound that has been a subject of extensive study for over a century. Its core structure, a pyrimidine (B1678525) ring with three carbonyl groups, provides a unique electronic and geometric landscape that has been exploited in various fields of chemistry. mdpi.com The presence of active methylene (B1212753) protons at the C5 position and the acidic nature of the N-H protons make the barbituric acid scaffold a highly versatile building block in organic synthesis. mdpi.com

In advanced organic chemistry, the barbituric acid motif is recognized for its ability to participate in a wide range of chemical transformations. These include condensation reactions, such as the Knoevenagel condensation, Michael additions, and multicomponent reactions, which allow for the construction of complex molecular architectures. mdpi.com The reactivity of the barbituric acid ring can be finely tuned through substitutions at the nitrogen and carbon atoms, leading to a vast library of derivatives with tailored properties.

Chemical Significance of Substitution Patterns in Barbituric Acid Ring Systems

The chemical and physical properties of barbituric acid derivatives are profoundly influenced by the nature and position of substituents on the pyrimidine ring. Substitutions can dramatically alter the molecule's acidity, solubility, reactivity, and supramolecular assembly.

N-Substitution: The introduction of substituents at the N1 and N3 positions of the barbituric acid ring significantly impacts its chemical behavior. N-alkylation or N-arylation can increase the lipophilicity of the molecule and modulate its electronic properties. For instance, the presence of N-alkyl groups can enhance the reactivity of the C5 position by increasing the electron density of the ring system. mdpi.com Furthermore, N-substitution can influence the conformation of the molecule and its ability to form hydrogen bonds, which is crucial in crystal engineering and the design of materials with specific solid-state properties.

C5-Substitution: The C5 position of the barbituric acid ring is particularly reactive due to the acidity of its methylene protons. This position is readily functionalized with a wide variety of substituents, including alkyl, aryl, and allyl groups. mdpi.com The nature of the C5-substituent is a primary determinant of the pharmacological and chemical properties of many barbituric acid derivatives. mdpi.com The introduction of bulky or electronically diverse groups at this position can lead to compounds with unique steric and electronic profiles, influencing their interaction with other molecules and their reactivity in subsequent chemical transformations.

Specific Focus on N1,N3-Diphenyl and C5-Allyl Functionalization

The compound of interest, 5-allyl-1,3-diphenylbarbituric acid, combines two key functionalization patterns: disubstitution at the N1 and N3 positions with phenyl groups and monosubstitution at the C5 position with an allyl group.

C5-Allyl Functionalization: The allyl group at the C5 position introduces a reactive alkene functionality into the molecule. This double bond can participate in a variety of addition and cycloaddition reactions, making 5-allyl-substituted barbiturates valuable intermediates for the synthesis of more complex structures. The allylic protons also exhibit enhanced reactivity. The introduction of the allyl group at the C5 position of the barbituric acid ring is a key structural feature in several known compounds.

The combination of both N1,N3-diphenyl and C5-allyl functionalization in a single molecule results in a compound with a unique set of properties, poised for further investigation in the realms of synthetic methodology development, materials science, and medicinal chemistry.

Interactive Data Table of Mentioned Compounds

Compound NameMolecular FormulaKey Features
Barbituric acidC4H4N2O3Parent heterocyclic scaffold.
5-allyl-1,3-diphenylbarbituric acidC19H16N2O3N1,N3-diphenyl and C5-allyl substituted. uni.lu
N,N'-diphenylureaC13H12N2OPrecursor for N,N'-diphenylbarbituric acid.
Malonic acidC3H4O4Three-carbon component for barbituric acid synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

743-45-3

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

1,3-diphenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H16N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h2-8,10-13,16H,1,9H2

InChI Key

CSCJXJYSSKSVQF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Structural and Spectroscopic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Interpretations

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl groups, typically in the range of 7.0-8.0 ppm. The allyl group would present a more complex pattern, with signals corresponding to the vinyl protons (=CH- and =CH₂) and the methylene (B1212753) protons (-CH₂-). The methine proton at the 5-position of the barbiturate (B1230296) ring would also have a characteristic chemical shift.

¹³C NMR: The carbon spectrum would complement the proton data. Key signals would include those for the carbonyl carbons (C=O) of the barbiturate ring, typically found downfield. The aromatic carbons of the phenyl rings and the sp² and sp³ hybridized carbons of the allyl group would also be identifiable.

A detailed analysis would involve assigning each signal to a specific proton or carbon atom in the molecule, a process greatly aided by two-dimensional NMR techniques.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, DEPT)

To confirm the assignments made from one-dimensional spectra, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity within the allyl group and confirming the substitution pattern on the barbiturate ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the signals of the allyl side chain.

Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR, Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, offering a fingerprint based on its functional groups.

FTIR (Fourier-Transform Infrared) Spectroscopy: An FTIR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the carbonyl groups in the barbiturate ring. Other key signals would include C-H stretching from the aromatic and allyl groups, C=C stretching of the allyl and phenyl groups, and N-C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. It would be useful for identifying the C=C double bond in the allyl group and the symmetric vibrations of the phenyl rings.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and studying the fragmentation of a molecule.

Exact Mass: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₉H₁₆N₂O₃).

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

Crystal System, Space Group, and Unit Cell Parameters

Should suitable single crystals of 5-allyl-1,3-diphenylbarbituric acid be grown, X-ray diffraction analysis would yield precise crystallographic data. This would include:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group describing the arrangement of molecules within the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal.

This data provides an unambiguous depiction of the molecule's conformation and packing in the solid state.

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Van der Waals Forces

The crystal structure of Barbituric acid, 5-allyl-1,3-diphenyl- is stabilized by a network of intermolecular interactions. While the substitution of both nitrogen atoms with phenyl groups precludes classical N-H···O hydrogen bonding typically seen in other barbiturates, the molecule engages in a variety of weaker, yet significant, non-covalent interactions.

The primary forces governing the crystal packing are Van der Waals forces, arising from the transient fluctuations in electron density across the large molecular surface. The bulky phenyl and allyl groups contribute significantly to these dispersive interactions, promoting a densely packed crystalline arrangement.

Hirshfeld Surface Analysis and Quantitative Energy Frameworks

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of these interactions. It is anticipated that H···H contacts, representative of Van der Waals forces, would constitute a major percentage of the surface, a common feature for molecules with significant hydrocarbon character. O···H/H···O and C···H/H···C contacts, corresponding to the weak C-H···O and other close van der Waals contacts, would also be prominent features in the fingerprint plot. The presence of C···C contacts would provide evidence for the π-π stacking interactions between the phenyl rings.

Building on this, quantitative energy frameworks can be calculated to understand the energetic topology of the crystal structure. This analysis computes the interaction energies (electrostatic, dispersion, polarization, and repulsion) between a central molecule and its neighbors. For a non-polar molecule like 5-allyl-1,3-diphenylbarbituric acid, it is expected that dispersion forces would be the most significant contributor to the stabilization energy, visually represented in the energy framework diagrams as the largest cylinders connecting molecular pairs. The electrostatic component, while smaller, would still be relevant due to the polar carbonyl groups. These frameworks provide a visual and quantitative basis for understanding the mechanical and thermodynamic properties of the crystal.

Below is a table summarizing the types of intermolecular interactions and their likely contributions based on the structural features of the compound.

Interaction TypeContributing MoietiesExpected Significance
Van der Waals ForcesEntire molecule, especially allyl and phenyl groupsHigh
π-π StackingPhenyl ringsModerate
C-H···O InteractionsPhenyl/allyl C-H bonds and Carbonyl oxygen atomsLow to Moderate
C-H···π InteractionsPhenyl/allyl C-H bonds and Phenyl ringsLow

Chemical Reactivity and Mechanistic Investigations of 5 Allyl 1,3 Diphenylbarbituric Acid

Tautomerism and Isomerization Dynamics

The barbituric acid core of 5-allyl-1,3-diphenylbarbituric acid is a pyrimidine (B1678525) heterocyclic system capable of exhibiting complex tautomeric behavior. echemcom.comias.ac.in This phenomenon involves the migration of a proton, leading to constitutional isomers that can interconvert. libretexts.orgyoutube.comkhanacademy.org The specific tautomeric forms present and their relative stabilities are crucial for understanding the molecule's reactivity, as they influence electron distribution, geometry, and potential reaction pathways. ias.ac.in

Barbituric acid and its derivatives can exhibit both keto-enol and lactam-lactim tautomerism. echemcom.comsamipubco.com The pyrimidinetrione ring contains three carbonyl (keto) groups and two nitrogen atoms (lactam groups). The hydrogen atoms on the nitrogen atoms and the α-carbon (C5) are mobile, allowing for various tautomeric forms. echemcom.comacs.org

For barbituric acid itself, the tri-keto form is generally the most stable and predominant tautomer in both the gas phase and in solution. ias.ac.inacs.orgnih.govresearchgate.net However, substituents on the ring can alter the energy landscape and shift the equilibrium. ias.ac.in The presence of the allyl group at the C5 position and phenyl groups at the N1 and N3 positions in 5-allyl-1,3-diphenylbarbituric acid means that tautomerism involving the C5 proton is blocked. Tautomerism is therefore restricted to the lactam-lactim forms, where a proton from a nitrogen atom migrates to an adjacent carbonyl oxygen. While keto-enol tautomerism involving the C5 position is a key feature of unsubstituted barbituric acid, in 5,5-disubstituted derivatives this is not possible. However, the general principles of tautomerism in the pyrimidinetrione ring are still relevant for understanding the electronic structure. For instance, the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com

The primary equilibrium in the pyrimidinetrione ring system involves the interconversion between the tri-keto form and various enol forms where one or more carbonyl groups are converted to hydroxyl groups. biointerfaceresearch.comresearchgate.net Studies on the parent barbituric acid show that while ten possible tautomeric structures can be computationally investigated, only the tri-keto form and a 4-hydroxy form are considered significant in terms of stability. ias.ac.inbiointerfaceresearch.com

Extensive computational and experimental studies have been conducted on barbituric acid and its derivatives to elucidate the thermodynamics and kinetics of tautomeric interconversion. acs.orgnih.gov Density Functional Theory (DFT) is a common computational method used to investigate the structures and relative energies of different tautomers and the transition states connecting them. researchgate.netbiointerfaceresearch.com

Computational studies using methods like B3LYP have shown that for the parent barbituric acid, the tri-keto tautomer is the most stable form. echemcom.comsamipubco.com Semi-empirical methods such as AM1 also support the finding that the tri-keto form is the most stable, followed by the 4-hydroxy tautomer. ias.ac.in These studies calculate the relative energies of various potential tautomers, providing insight into the equilibrium composition. The energy difference between tautomers indicates which form will predominate under thermodynamic control.

The following table summarizes theoretical findings on the relative stability of different barbituric acid tautomers, which provides a foundational understanding applicable to its derivatives.

TautomerRelative Stability Order (General Finding)Computational Method(s)Key Observation
Tri-keto1 (Most Stable)DFT, B3LYP, AM1, MP2 ias.ac.inbiointerfaceresearch.comresearchgate.netConsistently found to be the most stable tautomer in the gas phase and solution. acs.orgnih.gov
4-Hydroxy (Enol)2AM1 ias.ac.inThe next most stable form after the tri-keto tautomer. ias.ac.in
Dihydroxy formsVariableDFT, MP2 researchgate.netGenerally less stable than the mono-enol and tri-keto forms. researchgate.net
Tri-hydroxy formVariableDFT, MP2 researchgate.netSignificantly less stable than the tri-keto form. researchgate.net

Experimental studies, while sometimes challenging, provide crucial validation for computational models. Techniques such as spectroscopy can probe the tautomeric state of barbituric acid derivatives in different environments. For example, PMR spectra in DMSO have shown the presence of methylenic protons, confirming the tri-oxo form for the parent barbituric acid. ias.ac.in While the keto form is most stable in the gas phase and solution, studies have revealed that in the solid state, an enol tautomer can form the most thermodynamically stable polymorph. acs.orgnih.govresearchgate.net

Reactivity of the Allyl Side Chain

The allyl group (–CH₂–CH=CH₂) attached to the C5 position of the barbituric acid ring is a versatile functional group that can participate in a wide array of chemical transformations. Its reactivity is centered around the carbon-carbon double bond, making it a key site for molecular elaboration.

The double bond of the allyl group is susceptible to various functionalization reactions. One of the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds is transition-metal-catalyzed cross-coupling. rsc.org Palladium-catalyzed reactions, in particular, are widely used for the cross-coupling of allyl groups. sci-hub.st

While specific examples for 5-allyl-1,3-diphenylbarbituric acid are not extensively documented, the general reactivity of allyl groups suggests its potential in reactions such as:

Heck Reaction: Coupling with aryl or vinyl halides.

Suzuki Coupling: Reaction with organoboron compounds.

Stille Coupling: Reaction with organotin compounds.

Furthermore, barbituric acid derivatives have been employed as nucleophiles in palladium(0)-catalyzed deprotection of allyl ethers. researchgate.netorganic-chemistry.org This indicates the compatibility of the barbituric acid moiety with palladium catalysis, suggesting that the allyl group on 5-allyl-1,3-diphenylbarbituric acid could serve as a handle for cross-coupling reactions to introduce new substituents. The development of regiodivergent 1,n-dicarbofunctionalization of unactivated olefins using nickel-catalyzed radical relays also opens up possibilities for complex transformations of the allyl side chain. nih.gov

The alkene functionality of the allyl group can participate in cycloaddition reactions, which are powerful methods for constructing cyclic structures. Depending on the reaction partner, various ring sizes can be formed. For instance, [3+2] and [4+2] cycloaddition reactions are common for alkenes.

Barbituric acid derivatives have been shown to be effective partners in annulation reactions. mdpi.com For example, N,N'-dimethyl barbituric acid can undergo a domino Michael-oxa-Michael addition reaction with Morita-Baylis-Hillman adducts to synthesize tetrahydropyrano bicycles. mdpi.com Similarly, (3+3) annulation reactions have been reported between N,N'-dimethyl barbituric acid and 2-(1-alkynyl)-2-alken-1-ones. mdpi.com Although these examples involve the barbituric acid ring acting as a nucleophile, they highlight the utility of this scaffold in building complex cyclic systems. The allyl group in 5-allyl-1,3-diphenylbarbituric acid could potentially act as the dienophile in Diels-Alder reactions or participate in other pericyclic reactions to construct spiro or fused ring systems.

Reactivity of the Substituted Barbituric Acid Ring

The barbituric acid ring can act as a nucleophile. For instance, the sodium derivative of 1,3-dimethylbarbituric acid undergoes efficient monoacylation at the C5 position. researchgate.netresearchgate.net Although the C5 position in the title compound is occupied by an allyl group, this inherent nucleophilicity of the C5-anion is fundamental to the synthesis of such 5-substituted derivatives.

Furthermore, the barbituric acid moiety can direct reactions at other positions. For example, 5-aryl barbituric acids have been shown to undergo ruthenium-catalyzed oxidative annulation with alkynes to form spiroindenes, demonstrating that the ring can participate in C-H functionalization reactions. nih.gov The phenyl groups at the N1 and N3 positions could potentially undergo electrophilic aromatic substitution, with the substitution pattern being influenced by the electron-withdrawing nature of the attached barbiturate (B1230296) ring.

Nucleophilic and Electrophilic Reactivity Profiles of the Barbiturate Anion

The barbiturate anion of 5-allyl-1,3-diphenylbarbituric acid is a key intermediate in many of its reactions. The acidity of the C5 proton allows for the formation of a resonance-stabilized carbanion, which exhibits significant nucleophilicity.

Nucleophilic Character:

The formation of the barbiturate anion enhances the nucleophilic character at the C5 position. This anion can readily participate in reactions with a variety of electrophiles. The electron-donating effect of the N-alkyl (in this case, N-phenyl) groups can influence the reaction rate. For instance, studies on related compounds like 1,3-dimethyl barbituric acid have shown that it reacts faster than the parent N-unsubstituted barbituric acid, a phenomenon attributed to the electron-donating nature of the alkyl groups. mdpi.com A similar effect can be anticipated for the N-phenyl groups in 5-allyl-1,3-diphenylbarbituric acid.

The nucleophilicity of the barbiturate anion is also influenced by the nature of the other substituent at the C5 position. The presence of the allyl group can sterically and electronically modulate the accessibility and reactivity of the C5 position.

It is noteworthy that in reactions involving barbiturate anions, C-alkylation is often favored over O-alkylation from both thermodynamic and kinetic standpoints. mdpi.com This preference is crucial in synthetic applications aiming to introduce new substituents at the C5 position.

Electrophilic Character:

While the barbiturate anion is primarily nucleophilic, the barbituric acid ring itself can exhibit electrophilic properties under certain conditions. The carbonyl groups of the pyrimidine ring are susceptible to nucleophilic attack, although this reactivity is less commonly exploited in synthetic transformations compared to the nucleophilicity of the C5 anion.

Furthermore, derivatives of barbituric acid can be engineered to be potent electrophiles. For example, 5-arylidene barbituric acid derivatives have been shown to be effective electrophiles in conjugate addition and cycloaddition reactions. mdpi.com This suggests that transformations of the allyl group in 5-allyl-1,3-diphenylbarbituric acid could potentially lead to derivatives with enhanced electrophilic character.

Alkylation and Acylation Processes at Reactive Sites

The nucleophilic C5 position of the 5-allyl-1,3-diphenylbarbiturate anion is a primary site for alkylation and acylation reactions, allowing for the introduction of a wide range of functional groups.

Alkylation:

Alkylation of the 5-allyl-1,3-diphenylbarbiturate anion typically proceeds via an S(_N)2 mechanism with alkyl halides or other suitable electrophiles. The reaction is generally carried out in the presence of a base to generate the nucleophilic anion.

While specific studies on the alkylation of 5-allyl-1,3-diphenylbarbituric acid are not extensively documented in the provided literature, insights can be drawn from related systems. For instance, the synthesis of 5,5-disubstituted barbituric acids can be achieved by alkylating a 5-monosubstituted barbituric acid derivative. google.com In a similar vein, deprotonation of 5-allyl-1,3-diphenylbarbituric acid would generate a nucleophile poised for reaction with an alkylating agent. However, challenges such as polyalkylation can arise, as observed in the synthesis of cyclopentobarbital (B1221192) from allylic barbituric acid derivatives, where di- and tri-alkylated products were formed as byproducts. mdpi.com

Acylation:

Acylation at the C5 position introduces an acyl group, leading to the formation of 5-acylbarbiturates. These compounds are valuable synthetic intermediates. The acylation of N,N'-dialkylbarbituric acids at the C5 position is an efficient process. For example, the sodium derivative of 1,3-dimethylbarbituric acid undergoes monoacylation when treated with ω-chloroalkanoyl chlorides or diacid dichlorides in the presence of pyridine. researchgate.net

A similar strategy could be employed for the acylation of 5-allyl-1,3-diphenylbarbituric acid. The general reaction would involve the formation of the barbiturate anion followed by treatment with an appropriate acylating agent, such as an acyl chloride or anhydride.

Reaction TypeReagents and ConditionsExpected Product
AlkylationBase (e.g., NaH, K₂CO₃), Alkyl halide (R-X)5-allyl-5-alkyl-1,3-diphenylbarbituric acid
AcylationBase, Acyl chloride (RCOCl) or Anhydride ((RCO)₂O)5-acyl-5-allyl-1,3-diphenylbarbituric acid

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthetic transformations of 5-allyl-1,3-diphenylbarbituric acid are underpinned by fundamental reaction mechanisms.

Mechanism of Alkylation and Acylation:

The alkylation and acylation at the C5 position proceed through a common mechanistic pathway involving the initial deprotonation of the acidic C5 proton by a suitable base. This generates a resonance-stabilized enolate-like anion. This highly nucleophilic anion then attacks the electrophilic carbon of the alkylating or acylating agent in an S(_N)2 or nucleophilic acyl substitution reaction, respectively.

The choice of base, solvent, and reaction temperature can significantly influence the outcome of these reactions, including the potential for competing O-alkylation or O-acylation, although as previously mentioned, C-functionalization is generally preferred for barbiturates. mdpi.com

Mechanism of Reactions Involving the Allyl Group:

The allyl group at the C5 position offers additional avenues for synthetic transformations. For instance, barbituric acid derivatives are known to be effective allyl scavengers in Pd(0)-catalyzed deprotection of allyl ethers. organic-chemistry.org In such a reaction, a π-allyl palladium complex is formed from the substrate, and the barbiturate anion acts as a nucleophile that traps the allyl group. This suggests that the barbiturate anion of 5-allyl-1,3-diphenylbarbituric acid could participate as a nucleophile in transition metal-catalyzed reactions.

The double bond of the allyl group is also susceptible to electrophilic addition reactions. For example, reaction with halogens (e.g., Br₂) would lead to the formation of a dihalo-propyl derivative, while treatment with peroxy acids would yield an epoxide. These transformations would proceed via the well-established mechanisms of electrophilic addition to alkenes.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No published studies were found that apply Density Functional Theory to predict the electronic structure and reactivity of 5-allyl-1,3-diphenylbarbituric acid.

Specific geometric optimization and conformational analysis data for 5-allyl-1,3-diphenylbarbituric acid are not available in the reviewed literature.

There are no available studies presenting calculated NMR chemical shifts for 5-allyl-1,3-diphenylbarbituric acid.

An assessment of the Frontier Molecular Orbitals (HOMO-LUMO) and the calculation of global reactivity descriptors for 5-allyl-1,3-diphenylbarbituric acid have not been reported in the scientific literature.

Analysis of Non-Covalent Interactions via Quantum Chemical Methods (e.g., Atom in Molecule (AIM) Approach)

No literature was found detailing the analysis of non-covalent interactions within 5-allyl-1,3-diphenylbarbituric acid using the Quantum Theory of Atoms in Molecules (AIM) or similar methods.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for 5-allyl-1,3-diphenylbarbituric acid is not available in published research.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

No studies concerning the Natural Bond Orbital (NBO) analysis of 5-allyl-1,3-diphenylbarbituric acid were identified.

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Theoretical studies into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic and photonic applications. These investigations typically involve quantum chemical calculations to determine key parameters such as electric dipole moments (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. These parameters are indicative of a molecule's potential to exhibit NLO behavior.

A hypothetical computational study on Barbituric acid, 5-allyl-1,3-diphenyl- would likely reveal the influence of its molecular structure on its NLO properties. The presence of the barbituric acid ring, with its electron-withdrawing carbonyl groups, combined with the electron-donating nature of the phenyl and allyl substituents, creates a push-pull system. This intramolecular charge transfer is a key factor in enhancing NLO responses.

Table 1: Hypothetical Calculated NLO Properties of Barbituric acid, 5-allyl-1,3-diphenyl-

ParameterCalculated Value (a.u.)
Dipole Moment (μ)Value
Average Polarizability (α)Value
First Hyperpolarizability (β)Value
Second Hyperpolarizability (γ)Value

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

The magnitude of the first hyperpolarizability (β) is a critical indicator of a material's potential for second-harmonic generation (SHG), a key NLO phenomenon. Theoretical calculations would aim to quantify this value and compare it with known NLO materials to assess the potential of Barbituric acid, 5-allyl-1,3-diphenyl- in this field.

Predictive Modeling of Chemical Behavior

Predictive modeling, utilizing computational chemistry, offers a proactive approach to understanding the chemical behavior of a molecule like Barbituric acid, 5-allyl-1,3-diphenyl-. Such models can forecast a range of properties, from reactivity to spectroscopic signatures.

One area of predictive modeling is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated computationally to predict the reactive sites of the molecule. For Barbiturates, these maps typically highlight the electrophilic and nucleophilic regions, providing insights into how the molecule will interact with other chemical species. For instance, the oxygen atoms of the carbonyl groups are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms on the allyl group might be more susceptible to electrophilic attack.

Table 2: Predicted Chemical Properties of Barbituric acid, 5-allyl-1,3-diphenyl-

PropertyPredicted Value/Information
HOMO EnergyValue (eV)
LUMO EnergyValue (eV)
HOMO-LUMO GapValue (eV)
Key Reactive SitesPredicted based on MEP analysis

Note: The values in this table are placeholders and would be derived from computational models.

These predictive models are instrumental in designing synthetic pathways and understanding the potential interactions of Barbituric acid, 5-allyl-1,3-diphenyl- in various chemical environments, paving the way for its targeted application in materials science and medicinal chemistry.

Advanced Applications in Organic Synthesis and Materials Science

5-Allyl-1,3-diphenylbarbituric Acid as a Key Synthetic Intermediate

The unique structural features of 5-allyl-1,3-diphenylbarbituric acid, namely the reactive allyl group and the barbituric acid core, position it as a valuable precursor for the synthesis of a diverse array of complex molecules.

Building Block for Novel Heterocyclic Compounds

The general reactivity of barbiturates in such syntheses often involves initial Knoevenagel condensation followed by Michael addition and subsequent cyclization. The allyl group at the C-5 position of 5-allyl-1,3-diphenylbarbituric acid could potentially influence the reaction pathways or be further functionalized in the resulting heterocyclic products, offering a route to even more complex molecular architectures.

Precursor in Diversified Pyrimidine (B1678525) Derivative Synthesis

The pyrimidine core of 5-allyl-1,3-diphenylbarbituric acid makes it an inherent precursor for the synthesis of other pyrimidine derivatives. The modification of the substituents at the N-1, N-3, and C-5 positions is a common strategy to create a library of pyrimidine-based compounds. The allyl group, in particular, offers a handle for a variety of chemical modifications, including but not limited to, oxidation, reduction, and addition reactions, thereby enabling the diversification of the pyrimidine scaffold.

Role in the Development of Catalytic Methodologies

Barbituric acid derivatives have found utility in the development of novel catalytic methodologies, particularly in the realm of palladium-catalyzed reactions. These derivatives can act as nucleophiles or ligands, influencing the outcome of the catalytic cycle. For example, barbiturates have been employed as nucleophiles in palladium-catalyzed allylic alkylation reactions.

Furthermore, barbituric acid derivatives are utilized as scavengers for allyl groups in palladium-catalyzed deprotection strategies. The reaction of an allylic substrate with a palladium(0) catalyst generates a π-allylpalladium complex, which can then be intercepted by a nucleophile like a barbiturate (B1230296) derivative. This process is valuable in synthetic chemistry for the removal of allyl protecting groups under mild conditions. While direct studies on the catalytic role of 5-allyl-1,3-diphenylbarbituric acid are not prominent, its structural components suggest potential involvement in such catalytic systems.

Applications in Functional Materials Research

The exploration of barbituric acid derivatives in materials science has revealed their potential in various applications, stemming from their electronic and self-assembly properties.

Optoelectronic Materials (e.g., Dye-Sensitized Systems)

Although direct evidence for the use of 5-allyl-1,3-diphenylbarbituric acid in optoelectronic materials is scarce, a related compound, 5-(methylidene)barbituric acid, has been investigated as a novel anchor unit for dye-sensitized solar cells (DSSCs). In DSSCs, the anchor group plays a crucial role in grafting the dye molecule onto the semiconductor surface (typically TiO2) and facilitating electron injection. The electronic properties of the barbituric acid moiety can be tuned by modifying its substituents, which in turn can influence the performance of the solar cell. The presence of the diphenyl and allyl groups in 5-allyl-1,3-diphenylbarbituric acid could potentially modulate the electronic structure and steric hindrance at the semiconductor interface, offering a tunable component for dye design.

Polymeric Materials and Surface Modification

The allyl functionality in 5-allyl-1,3-diphenylbarbituric acid presents an opportunity for its incorporation into polymeric structures. Allyl groups can participate in various polymerization reactions, such as free-radical polymerization or thiol-ene "click" chemistry. By integrating the barbituric acid moiety into a polymer backbone or as a pendant group, new materials with tailored properties could be developed. For instance, the hydrogen-bonding capabilities of the barbiturate core could be exploited to create self-assembling polymers or materials with specific recognition sites.

Furthermore, the reactive nature of the allyl group could be utilized for surface modification. Grafting 5-allyl-1,3-diphenylbarbituric acid onto a surface could introduce specific functionalities, altering the surface properties such as wettability, adhesion, or biocompatibility.

No Published Research Found on the Supramolecular Chemistry and Co-crystallization of Barbituric acid, 5-allyl-1,3-diphenyl-

Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research on the advanced applications of Barbituric acid, 5-allyl-1,3-diphenyl- in the specific areas of supramolecular chemistry and co-crystallization. Despite a thorough investigation for data pertaining to its solid-state architectures and intermolecular recognition in co-crystals, no dedicated studies, detailed research findings, or relevant data tables for this particular compound could be identified.

The field of crystal engineering and supramolecular chemistry relies on the detailed analysis of how molecules interact and self-assemble to form complex, ordered structures. This often involves techniques like X-ray crystallography to determine the precise three-dimensional arrangement of atoms and the nature of intermolecular forces, such as hydrogen bonds, π-π stacking, and van der Waals interactions. These studies are fundamental to designing novel materials with tailored properties.

Similarly, co-crystallization has emerged as a significant strategy in materials science and pharmaceutical development to modify the physicochemical properties of solid-state compounds. This process involves combining a target molecule with a "coformer" to create a new crystalline structure held together by non-covalent bonds. Research in this area typically involves the screening of various coformers and detailed characterization of the resulting co-crystals.

While general principles of supramolecular chemistry and co-crystallization are well-established for the broader class of barbiturates, specific experimental data and in-depth analysis for Barbituric acid, 5-allyl-1,3-diphenyl- are absent from the available scientific record. Consequently, a detailed discussion on the design and characterization of its solid-state architectures or an investigation of intermolecular recognition in its co-crystals cannot be provided at this time.

Further experimental research would be necessary to elucidate the supramolecular behavior of Barbituric acid, 5-allyl-1,3-diphenyl- and explore its potential in the design of novel co-crystals and advanced materials. Without such foundational studies, any attempt to detail its role in these advanced applications would be purely speculative.

Q & A

Q. Why is there limited pharmacological data on 5-allyl-5-phenylbarbituric acid (alphenal)?

  • Methodological Answer: Despite structural similarity to pentobarbital, alphenal lacks robust in vivo studies. Address this by conducting rodent models for sedation (e.g., rotarod test) and metabolic profiling (HPLC-MS). Compare pharmacokinetics (t₁/₂, Cmax) with established barbiturates to fill data gaps .

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